A Senior Application Scientist's Technical Guide to 3-(4-Nitrophenyl)benzonitrile
A Senior Application Scientist's Technical Guide to 3-(4-Nitrophenyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Nitrophenyl)benzonitrile, a biphenyl derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. We will delve into its structural identification, synthesis, reactivity profile, and spectroscopic characterization. The document is intended for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights to facilitate its application in advanced research and development projects.
Introduction and Strategic Importance
3-(4-Nitrophenyl)benzonitrile is an aromatic compound characterized by a biphenyl core structure substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at specific positions. The strategic placement of these two powerful electron-withdrawing groups on different phenyl rings creates a molecule with unique electronic properties and a rich reactivity profile. The nitrile group serves as a versatile synthetic handle for conversion into amines, amides, or carboxylic acids, while the nitro group can be readily reduced to an amine, providing a key vector for further functionalization. This dual reactivity makes it a valuable building block in the synthesis of complex heterocyclic systems and pharmacologically active agents. Derivatives of nitrophenyl benzonitriles have been explored for their potential biological activities, including antitrypanosomal and anti-inflammatory effects[1][2].
Physicochemical and Structural Properties
Accurate identification and understanding of the fundamental properties of a compound are paramount before its inclusion in any synthetic or screening workflow. The key identifiers and computed physicochemical properties for a closely related isomer, 4-(3-Nitrophenyl)benzonitrile, are summarized below, providing a reliable reference point for researchers.
Table 1: Core Chemical and Physical Properties of 4-(3-Nitrophenyl)benzonitrile (Isomer)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(3-nitrophenyl)benzonitrile | [3] |
| Molecular Formula | C₁₃H₈N₂O₂ | [3] |
| Molecular Weight | 224.21 g/mol | [3] |
| CAS Number | 39117-72-1 | [3] |
| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=CC=C(C=C2)C#N | [3] |
| InChIKey | DOBQZAZMSQVKJA-UHFFFAOYSA-N | [3] |
| Appearance | Expected to be a solid at room temperature. | General Knowledge |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | General Knowledge |
Synthesis and Mechanistic Considerations
The most logical and widely adopted method for constructing the biphenyl scaffold of 3-(4-Nitrophenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it ideal for this target molecule.
Retrosynthetic Analysis & Workflow
The synthesis involves the coupling of an aryl halide with an arylboronic acid. For 3-(4-Nitrophenyl)benzonitrile, two primary disconnection approaches are feasible:
-
Route A: 3-Bromobenzonitrile + 4-Nitrophenylboronic acid
-
Route B: 4-Bromonitrobenzene + 3-Cyanophenylboronic acid
Route A is often preferred due to the commercial availability and stability of the starting materials.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the synthesis of 3-(4-Nitrophenyl)benzonitrile via Suzuki-Miyaura cross-coupling.
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromobenzonitrile (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent & Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the solvent system (e.g., a 3:1 mixture of toluene and water) via cannula. Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 3-(4-Nitrophenyl)benzonitrile.
Causality Behind Choices:
-
Palladium Catalyst: The palladium catalyst is the heart of the reaction, cycling through Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination[4][5].
-
Base: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to occur efficiently[6][7].
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, so an inert atmosphere is required to prevent catalyst degradation and ensure high yields.
Chemical Reactivity and Potential Transformations
The reactivity of 3-(4-Nitrophenyl)benzonitrile is dictated by its three key structural components: the benzonitrile ring, the nitrophenyl ring, and the biphenyl linkage.
Reactivity of the Nitrile Group
The cyano group is a versatile functional group that can undergo several important transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to a benzamide and then to the corresponding carboxylic acid. The presence of the electron-withdrawing nitro group can facilitate nucleophilic attack on the nitrile carbon[8][9].
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation[8][10].
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing group and a key site for chemical modification:
-
Reduction: The most common reaction is its reduction to an aniline derivative. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation is fundamental in drug discovery for introducing an amine handle.
-
Nucleophilic Aromatic Substitution (SₙAr): While the nitro group itself is a poor leaving group, it strongly activates the aromatic ring for SₙAr reactions, especially at the ortho and para positions[11][12]. This property is more relevant to the nitrophenyl ring itself rather than the displacement of the nitro group.
Diagram: Key Functional Group Transformations
Caption: Potential synthetic transformations of 3-(4-Nitrophenyl)benzonitrile's key functional groups.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected characteristics for 3-(4-Nitrophenyl)benzonitrile.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the eight aromatic protons.
-
Protons on the Nitrophenyl Ring: These will appear as two doublets (an AA'BB' system) due to the para substitution. The protons ortho to the strongly electron-withdrawing nitro group will be significantly downfield (likely > 8.0 ppm), while the protons meta to the nitro group will be further upfield.
-
Protons on the Benzonitrile Ring: These four protons will exhibit a more complex splitting pattern due to their meta substitution. Signals will typically appear in the range of 7.5-8.0 ppm. The proton situated between the two substituents (at C2) will likely be the most downfield of this set.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all 13 carbons.
-
Nitrile Carbon (-C≡N): A characteristic signal will appear in the range of 115-125 ppm.
-
Nitro-substituted Carbon (C-NO₂): This quaternary carbon will be significantly downfield, typically > 145 ppm.
-
Aromatic Carbons: The remaining aromatic carbons will appear in the typical 120-150 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups.
-
Nitrile Stretch (νC≡N): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group[13].
-
Nitro Stretch (νNO₂): Two strong absorption bands will be present: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A prominent peak corresponding to the exact mass of the molecule (C₁₃H₈N₂O₂) should be observed, which is approximately 224.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Conclusion and Future Outlook
3-(4-Nitrophenyl)benzonitrile is a synthetically valuable and accessible building block. Its well-defined reactivity, stemming from the orthogonal nature of its nitrile and nitro functional groups, allows for selective and sequential chemical modifications. This makes it an attractive starting point for the synthesis of libraries of complex molecules for screening in drug discovery programs and for the development of novel organic materials. Further research into its derivatives could uncover new compounds with potent biological activities or unique photophysical properties.
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